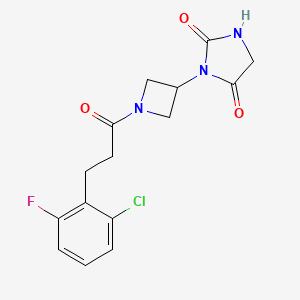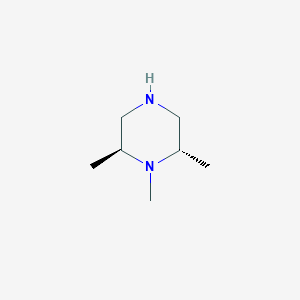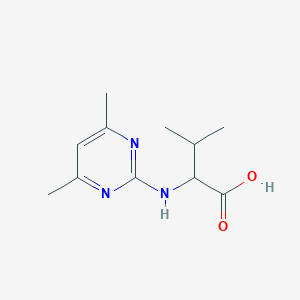
3-(3,4-Dimethoxyphenyl)-5-(3-Methoxyphenyl)-1-(Methylsulfonyl)-4,5-dihydro-1H-pyrazol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,4-dimethoxyphenyl)-5-(3-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole is a useful research compound. Its molecular formula is C19H22N2O5S and its molecular weight is 390.45. The purity is usually 95%.
BenchChem offers high-quality 3-(3,4-dimethoxyphenyl)-5-(3-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,4-dimethoxyphenyl)-5-(3-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Antitumor-Potenzial: Forscher haben die Antitumor-Eigenschaften dieser Verbindung aufgrund ihrer strukturellen Ähnlichkeit mit bestimmten Kinase-Inhibitoren untersucht. Es kann in die Zellsignalwege eingreifen und das Tumorwachstum hemmen .
- Anti-inflammatorische Aktivität: Die Methylsulfonylgruppe im Molekül deutet auf potenzielle entzündungshemmende Wirkungen hin. Wissenschaftler erforschen die Verwendung in der Entwicklung neuartiger entzündungshemmender Medikamente .
- Neuroprotektive Effekte: Einige Studien deuten darauf hin, dass diese Verbindung Neuronen vor oxidativem Stress und neurodegenerativen Erkrankungen schützen könnte. Forscher untersuchen sein Potenzial bei der Behandlung neurodegenerativer Erkrankungen wie Alzheimer und Parkinson .
- Baustein für Pyrazolderivate: Chemiker verwenden diese Verbindung als Baustein bei der Synthese verschiedener Pyrazolderivate. Seine einzigartige Struktur ermöglicht eine vielseitige Funktionalisierung .
- Elektronentransporteigenschaften: Die elektronenreichen aromatischen Ringe im Molekül machen es für die organische Elektronik interessant. Forscher erforschen die Verwendung in organischen Halbleitern und Photovoltaik-Bauelementen .
- Herbizidforschung: Die strukturellen Merkmale der Verbindung deuten auf potenzielle herbizide Aktivität hin. Wissenschaftler untersuchen die Wirksamkeit bei der Unkrautbekämpfung und im Pflanzenschutz .
- Sensorentwicklung: Forscher haben seine Verwendung bei der Entwicklung chemischer Sensoren aufgrund seiner einzigartigen Reaktivität untersucht. Es könnte zur Detektion bestimmter Analyten oder Schadstoffe eingesetzt werden .
Medizinische Chemie und Arzneimittelentwicklung
Neurowissenschaften und Neuroprotektion
Organische Synthese und Katalyse
Materialwissenschaften und organische Elektronik
Agrochemikalien und Pflanzenschutz
Analytische Chemie und Detektionsmethoden
Eigenschaften
IUPAC Name |
5-(3,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-24-15-7-5-6-14(10-15)17-12-16(20-21(17)27(4,22)23)13-8-9-18(25-2)19(11-13)26-3/h5-11,17H,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGKCEIOVQMSNMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C(C2)C3=CC(=CC=C3)OC)S(=O)(=O)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-cyclopropyl-6-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine](/img/structure/B2479350.png)
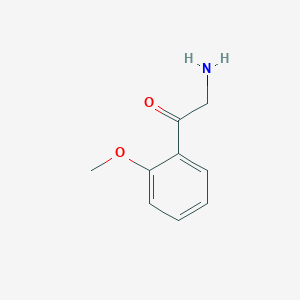

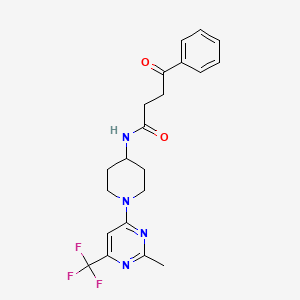
![3-PHENYL-N-[2-(PYRROLIDIN-1-YL)PYRIMIDIN-5-YL]PROPANAMIDE](/img/structure/B2479356.png)
![N-[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)azetidin-3-yl]pyrimidin-2-amine](/img/structure/B2479358.png)
![(E)-11-(2-phenylhydrazono)-11H-indeno[1,2-b]quinoxaline](/img/structure/B2479360.png)

![1-((2-chloro-4-fluorobenzyl)thio)-4-(4-ethylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/new.no-structure.jpg)
